3-(Oxolan-2-ylmethylidene)piperidine
Description
3-(Oxolan-2-ylmethylidene)piperidine is a heterocyclic compound featuring a piperidine core fused with an oxolane (tetrahydrofuran) ring via a methylidene (-CH₂-) bridge. This structural motif combines the rigidity of the oxolane ring with the conformational flexibility of the piperidine moiety, making it a versatile scaffold in medicinal and synthetic chemistry.
Properties
CAS No. |
1563285-43-7 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-(oxolan-2-ylmethylidene)piperidine |
InChI |
InChI=1S/C10H17NO/c1-3-9(8-11-5-1)7-10-4-2-6-12-10/h7,10-11H,1-6,8H2 |
InChI Key |
BGGZVZUAERREJA-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C=C2CCCNC2 |
Canonical SMILES |
C1CC(OC1)C=C2CCCNC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and pharmacological differences between 3-(Oxolan-2-ylmethylidene)piperidine and related piperidine derivatives:
*Predicted based on structural analogs with similar substituents .
Key Structural Differences and Implications
Oxolane vs. Oxetane Rings: The oxolane (5-membered) ring in this compound has lower ring strain compared to the oxetane (4-membered) ring in 2-(3-Ethyloxetan-3-yl)piperidine.
Functional Group Diversity: Remifentanil’s methoxycarbonyl and phenylamino groups confer high μ-opioid receptor affinity, whereas the boronic acid group in 3-piperidineboronic acid enables its use in cross-coupling reactions .
Hybrid Scaffolds: Compounds like 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione combine piperidine with isoindolinone and dione groups, enhancing proteasome inhibitory activity .
Pharmacological Activities
- Analgesic Agents : Remifentanil’s rapid metabolism and potency highlight the importance of electron-withdrawing groups (e.g., methoxycarbonyl) in opioid receptor binding .
- Anticancer Applications : Piperidinedione derivatives (e.g., ) exhibit proteasome inhibition, suggesting that fused aromatic systems enhance cytotoxicity .
- Antimicrobial Potential: Piperidine derivatives with halogen or trifluoromethyl groups (e.g., ) show improved bioavailability and target affinity .
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